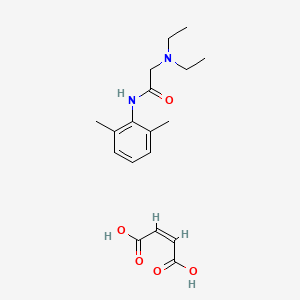

Lidocaine maleate

Description

Evolution of Lidocaine (B1675312) Salt Forms in Pharmaceutical Science

The journey of lidocaine in pharmaceutical science began with its discovery by Swedish chemists Nils Löfgren and Bengt Lundqvist. pccarx.com Realizing the limited water solubility of the lidocaine free base, researchers turned to salt formation to improve its utility in aqueous formulations. mdpi.com The most prevalent salt form, lidocaine hydrochloride, is highly water-soluble, making it suitable for injectable and topical preparations. pccarx.com

However, the quest for optimized drug delivery systems has led to the exploration of other salt forms, including lidocaine maleate (B1232345). The formation of different salts can significantly alter a drug's properties, such as its melting point, solubility, and stability. bjcardio.co.uk For instance, while lidocaine hydrochloride is very soluble in water, lidocaine maleate presents a different solubility profile that can be advantageous in specific formulation strategies. The development of various lidocaine salts is a testament to the ongoing efforts in pharmaceutical science to tailor drug molecules for enhanced therapeutic performance.

Significance of Maleate Counterion in Chemical Systems

The choice of a counterion is a strategic decision in pharmaceutical salt formation. bjcardio.co.uk Maleic acid, a dicarboxylic acid, serves as the counterion in this compound. The use of carboxylic acid counterions like maleate is a popular alternative to the common hydrochloride salt. researchgate.net Maleate salts can offer improved chemical stability in the crystalline state and a favorable biopharmaceutical profile. researchgate.net

In the case of amlodipine, another pharmaceutical agent, the maleate salt was initially developed. However, it was found that the maleic acid in the formulation led to the degradation of the active ingredient. nih.gov This highlights the critical importance of understanding the interaction between the drug molecule and the counterion. For lidocaine, the maleate salt provides a distinct set of physicochemical properties compared to its hydrochloride counterpart, which can be leveraged in the design of specific drug delivery systems.

Contemporary Research Paradigms for Pharmaceutical Salts

Modern pharmaceutical research employs a multidisciplinary approach to salt selection, considering factors from the molecular level to clinical performance. slideshare.net The goal is to select a salt form that optimizes the drug's solubility, stability, and manufacturability. researchgate.net Advanced analytical techniques are used to characterize the solid-state properties of different salt forms, including their crystallinity and potential for polymorphism (the ability to exist in multiple crystalline forms). pharmtech.com

The development of novel multicomponent pharmaceutical solids, including salts and cocrystals, is a key area of contemporary research. researchgate.net These approaches aim to fine-tune the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients. researchgate.net For lidocaine, research into its various salt forms, including the maleate, contributes to a deeper understanding of how to modulate its properties for improved therapeutic applications. mdpi.comresearchgate.net

Chemical and Physical Properties of Lidocaine and Its Salts

The following table provides a comparative overview of the chemical and physical properties of Lidocaine, Lidocaine Hydrochloride, and this compound.

| Property | Lidocaine | Lidocaine Hydrochloride | This compound |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₄H₂₂N₂O·HCl | C₁₄H₂₂N₂O·C₄H₄O₄ |

| Molecular Weight ( g/mol ) | 234.34 pccarx.com | 270.80 | 350.40 |

| Water Solubility | Not soluble pccarx.com | Very high | High |

| pKa | ~7.8 pccarx.com | ~7.8 | 7.9 |

| Melting Point (°C) | 66-69 | 80-82 sbdhealthcare.in | Not specified |

Research Findings on this compound

Recent studies have explored the unique characteristics of this compound. X-ray diffraction studies have revealed a monoclinic crystal system for this compound, which contributes to its specific stability and dissolution properties. Molecular dynamics simulations suggest that the maleate anion forms stable complexes with lidocaine's tertiary amine, potentially reducing hydrolysis compared to hydrochloride salts.

Structure

2D Structure

Properties

CAS No. |

159309-72-5 |

|---|---|

Molecular Formula |

C18H26N2O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O.C4H4O4/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;5-3(6)1-2-4(7)8/h7-9H,5-6,10H2,1-4H3,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

CPOVYOJEOWEAGA-BTJKTKAUSA-N |

Isomeric SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Lidocaine Precursors

Novel Synthetic Routes for Lidocaine (B1675312) and its Amide Linkage Formation

The traditional and most common synthesis of lidocaine begins with 2,6-dimethylaniline (B139824). This process typically involves two main steps: the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate α-chloro-2,6-dimethylacetanilide, followed by the amination of this intermediate with diethylamine (B46881) to yield lidocaine. umass.eduyoutube.com

Traditional Two-Step Synthesis of Lidocaine

| Step | Reactants | Reagents/Solvents | Product |

| 1. Acylation | 2,6-dimethylaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | α-chloro-2,6-dimethylacetanilide |

| 2. Amination | α-chloro-2,6-dimethylacetanilide, Diethylamine | Toluene | Lidocaine |

Another innovative approach involves the use of solid-phase synthesis, which can be particularly useful for generating libraries of lidocaine analogs for research purposes. This method utilizes a resin-bound intermediate, allowing for sequential reactions and easier purification of the final products.

Flow chemistry has also been applied to the synthesis of lidocaine. This technique involves the continuous pumping of reactants through a reactor, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production.

Chemical Modification Strategies for Lidocaine Analogs

The chemical structure of lidocaine has been extensively modified to explore structure-activity relationships and to develop analogs with altered physicochemical and pharmacological properties. These modifications typically target three main regions of the lidocaine molecule: the aromatic ring, the amide linkage, and the tertiary amine group.

Strategies for the Synthesis of Lidocaine Analogs

| Modification Site | Strategy | Example of Resulting Analog |

| Aromatic Ring | Substitution with electron-withdrawing or electron-donating groups | Introduction of fluorine or chlorine atoms to the phenyl ring |

| Amide Linkage | Replacement of the amide with other functional groups (e.g., esters) | Not a common strategy for maintaining local anesthetic activity |

| Tertiary Amine | Variation of the alkyl substituents on the nitrogen atom | Replacement of diethylamino group with other dialkylamino or cyclic amino moieties |

By systematically altering these structural features, researchers have been able to modulate properties such as lipid solubility, protein binding, and duration of action. For example, the introduction of different substituents on the aromatic ring can influence the molecule's pKa and lipophilicity, which in turn affects its anesthetic potency and duration.

Crystallization Processes for Lidocaine Maleate (B1232345) Salt Formation

The formation of a salt, such as lidocaine maleate, is a common strategy to improve the aqueous solubility and stability of a drug substance. This compound is prepared by reacting lidocaine base with maleic acid. The crystallization of this salt is a critical step in obtaining a pure and stable solid form.

The process generally involves dissolving both lidocaine free base and maleic acid in a suitable solvent, followed by cooling or evaporation to induce crystallization. The choice of solvent is crucial and can significantly impact the crystal habit, purity, and yield of the final product. Solvents in which this compound has limited solubility at lower temperatures are often preferred to maximize recovery.

Mechanochemical methods, such as neat grinding (grinding the two solid components together without a solvent), have also been successfully employed for the synthesis of lidocaine salts with dicarboxylic acids. acs.orgresearchgate.net This green chemistry approach can reduce or eliminate the need for solvents.

Physicochemical Properties of Lidocaine and its Salts acs.orgresearchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Lidocaine | C14H22N2O | 234.34 | 66-69 |

| Lidocaine Hydrochloride | C14H23ClN2O | 270.80 | 77-78 (monohydrate) |

| Lidocaine Oxalate | (C14H23N2O)2·C2H2O4 | 558.72 | 147-149 |

| Lidocaine Fumarate (B1241708) | (C14H23N2O)2·C4H4O4 | 584.75 | 165-167 |

| Lidocaine Malonate | C14H23N2O·C3H4O4 | 338.39 | 110-112 |

| Lidocaine Succinate | (C14H23N2O)2·C4H6O4 | 586.76 | 134-136 |

The resulting this compound crystals can be characterized by various analytical techniques, including X-ray powder diffraction (XRPD) to confirm the crystal structure, differential scanning calorimetry (DSC) to determine the melting point and thermal behavior, and spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to verify the chemical identity and structure. Studies on other dicarboxylic acid salts of lidocaine have shown a significant increase in their melting points compared to both lidocaine free base and lidocaine hydrochloride, indicating the formation of thermally stable crystalline structures. acs.orgresearchgate.net

Investigation of Co-crystallization Techniques for Lidocaine Systems

Co-crystallization is a technique used to design multi-component crystalline solids, or co-crystals, where an active pharmaceutical ingredient (API) and a coformer are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding. This approach offers a way to modify the physicochemical properties of an API, including its solubility, dissolution rate, and stability.

Several studies have investigated the formation of co-crystals and molecular salts of lidocaine with various coformers, particularly dicarboxylic acids. acs.orgnih.govacs.org These studies have demonstrated that lidocaine readily forms salts with dicarboxylic acids like oxalic, fumaric, malonic, and succinic acid. acs.orgresearchgate.net The formation of these multi-component systems can be achieved through various methods, including:

Solution Crystallization: Dissolving stoichiometric amounts of lidocaine and the coformer in a suitable solvent and allowing the co-crystal to form upon cooling or solvent evaporation.

Mechanochemical Grinding: Grinding the solid API and coformer together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. mdpi.com

The selection of the coformer is critical and is often based on the potential for complementary hydrogen bonding between the API and the coformer. In the case of lidocaine, the amide group and the tertiary amine can act as hydrogen bond acceptors, while a dicarboxylic acid like maleic acid can act as a hydrogen bond donor.

The resulting co-crystals are thoroughly characterized to understand their crystal structure, stoichiometry, and physicochemical properties. Techniques such as single-crystal X-ray diffraction are invaluable for elucidating the precise three-dimensional arrangement of the molecules in the crystal lattice and identifying the key intermolecular interactions.

In-Depth Scientific Analysis of this compound's Solid-State Properties Remains Largely Undocumented in Public Research

Efforts to compile a detailed article based on the requested structure revealed a scarcity of specific data for this compound. Literature searches confirm the preparation of this compound alongside other organic salts for comparative studies, primarily focusing on properties like skin permeation. researchgate.netunibo.itresearchgate.netresearchgate.net These studies note that characterization was performed using methods such as ¹H NMR, IR, MS, and UV-Vis spectroscopy, and melting points were determined. unibo.it However, the detailed results and data from these characterizations—crucial for a thorough solid-state analysis—are not provided in the available publications.

Consequently, information required to populate the specific sections and subsections of the proposed article is absent from the public domain. This includes:

Solid State Chemistry and Material Science Investigations of Lidocaine Maleate

Thermal Behavior and Phase Transition Analysis

The study of thermal behavior is fundamental to understanding the solid-state properties of a pharmaceutical salt like lidocaine (B1675312) maleate (B1232345). This analysis provides critical information regarding melting points, polymorphic forms, stability, and the presence of solvates or hydrates. The primary techniques for this investigation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Polymorphic Transitions

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a compound like lidocaine maleate, DSC analysis would be the primary method for identifying its melting point and investigating the presence of different crystalline forms, known as polymorphs.

A typical DSC thermogram for a crystalline pharmaceutical salt would display a sharp endothermic peak representing the melting of the material. The temperature at which this peak occurs is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). Different polymorphs of this compound would possess unique crystal lattice arrangements and, therefore, would be expected to exhibit different melting points and enthalpies of fusion.

Furthermore, DSC can detect solid-solid phase transitions that may occur upon heating. Such a transition from a metastable polymorph to a more stable form would appear as an exothermic event prior to the final melting endotherm. Without experimental data, it is not possible to construct a data table or provide specific transition temperatures for this compound.

Thermogravimetric Analysis (TGA) of Solid Forms

Thermogravimetric Analysis is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of a compound, as well as its composition, including the presence of any bound solvent (solvates) or water (hydrates).

A TGA curve for this compound would show the percentage of initial mass remaining as the temperature increases. A stable compound would show a flat baseline until the onset of thermal decomposition, at which point a significant drop in mass would be observed. The temperature at the onset of this mass loss is a key indicator of the material's thermal stability. If this compound were to exist as a hydrate (B1144303) or solvate, an initial mass loss step would occur at a lower temperature, corresponding to the loss of the water or solvent molecules, before the ultimate decomposition of the drug salt at higher temperatures.

As no specific TGA studies for this compound are available in the searched literature, a data table detailing decomposition temperatures or mass loss percentages cannot be provided.

Advanced Analytical Methodologies for Lidocaine Maleate Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of lidocaine (B1675312) maleate (B1232345) and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely utilized, often in combination with various detectors.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of lidocaine maleate in pharmaceutical products. oup.com Developing and validating a robust HPLC method is essential for quality control and stability testing. nih.govinnovareacademics.in

Method development typically involves optimizing several parameters to achieve adequate separation and quantification. A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. sigmaaldrich.com The choice of a stationary phase, such as a C18 or C8 column, is a critical first step. tandfonline.comtandfonline.com For instance, an Inertsil ODS-3V column (250 × 4.6 mm, 5 μm) has been successfully used. nih.gov

The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to control the retention and resolution of the analytes. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate complex mixtures containing the active pharmaceutical ingredient (API) and any related substances or degradation products. oup.comnih.gov Detection is commonly performed using a UV detector, with the wavelength selected based on the absorbance maxima of the compounds of interest. researchgate.netlongdom.org For lidocaine, detection wavelengths around 220 nm, 230 nm, and 261 nm have been reported. nih.govtandfonline.comresearchgate.net

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. innovareacademics.inijrrjournal.com This process assesses several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.intandfonline.com For example, linearity for lidocaine hydrochloride has been established in ranges of 9-54 μg/mL and 20-500 µg/mL in different studies. nih.govtandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. tandfonline.com This is evaluated at two levels: intraday (repeatability) and interday (intermediate precision). ijrrjournal.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies where a known amount of pure drug is added to a placebo formulation and then analyzed. tandfonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tandfonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ijrrjournal.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.comijrrjournal.com

Table 1: Example of HPLC Method Parameters for Analysis of Lidocaine in Combination with Other Drugs

| Parameter | Condition |

| Stationary Phase | Inertsil® C8-3 (150 × 4.6 mm, 5 µm) tandfonline.com |

| Mobile Phase | 1 M potassium phosphate (B84403) buffer:acetonitrile (63: 37 v/v), pH 7.0 tandfonline.com |

| Flow Rate | 1.2 ml/min tandfonline.com |

| Detection Wavelength | 220 nm tandfonline.comtandfonline.com |

| Linearity Range (Lidocaine) | 20–500 µg/ml tandfonline.com |

| Correlation Coefficient (r²) | 0.9961 tandfonline.com |

| Mean % Recovery | 99.10–100.65% tandfonline.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. researchgate.net

UPLC is particularly valuable for high-throughput screening and for the analysis of complex mixtures, such as those containing degradation products. researchgate.netsigmaaldrich.com A stability-indicating UPLC method can separate lidocaine from its degradation impurities in a much shorter runtime, for instance, 14 minutes, compared to longer HPLC methods. researchgate.net The use of a photodiode array (PDA) detector with UPLC allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment. researchgate.net

Gas Chromatography (GC) for Related Substances and Degradation Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scientificlabs.ie It is particularly useful for identifying and quantifying related substances and potential degradation products of lidocaine, such as 2,6-dimethylaniline (B139824). sigmaaldrich.comscientificlabs.ie While lidocaine itself can be analyzed by GC, the technique is often employed to detect impurities that may be present from the synthesis process or that form during storage. spu.edu.iqccsenet.org The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector provides high sensitivity and specificity.

Chiral Chromatography for Stereoisomer Analysis (if applicable)

Lidocaine itself is an achiral molecule, meaning it does not have a chiral center and therefore does not exist as enantiomers. bu.edu.eg Consequently, chiral chromatography, a technique used to separate stereoisomers, is not applicable to lidocaine. However, it is an important analytical method for other local anesthetics that are chiral, such as bupivacaine (B1668057) and prilocaine (B1678100), where the different enantiomers can exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the nature of the ionic interaction between the lidocaine and maleate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, Solid-State NMR) for Structural Elucidation and Protonation State

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of lidocaine and its salts, including this compound. unito.it Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to assign all the proton and carbon signals in the molecule. azom.comasahilab.co.jp

¹H NMR: The proton NMR spectrum of lidocaine provides characteristic signals for the aromatic protons, the methylene (B1212753) groups, and the methyl groups of the diethylamino and dimethylphenyl moieties. azom.comasahilab.co.jp The chemical shifts and coupling patterns are used to confirm the molecular structure. hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for each unique carbon atom in the molecule. azom.comnews-medical.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. news-medical.net

Protonation State: NMR is crucial for determining the protonation state of the molecule. In this compound, the protonation of the tertiary amine of lidocaine by maleic acid can be confirmed by observing the chemical shift changes, particularly of the protons and carbons near the amine group, compared to the free base. unito.it

Solid-State NMR (SSNMR): Solid-state NMR is particularly useful for studying the structure of this compound in its crystalline form. unito.it It can provide information about the intermolecular interactions, such as hydrogen bonding between the lidocaine cation and the maleate anion, which are critical to the crystal packing and physical properties of the salt. unito.it ¹⁵N SSNMR can be especially informative for probing the environment of the nitrogen atoms and confirming the protonation of the tertiary amine. unito.it

Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for Lidocaine in CDCl₃

| Carbon Atom(s) | Chemical Shift (ppm) |

| C10 (Carbonyl) | 170.1 |

| C2, C3 (Aromatic) | 135.0 |

| C1 (Aromatic) | 134.1 |

| C4, C5 (Aromatic) | 128.1 |

| C6 (Aromatic) | 126.9 |

| C12 (Methylene) | 57.5 |

| C14, C15 (Methylene) | 50.7 |

| C7, C8 (Methyl) | 18.5 |

| C16, C17 (Methyl) | 12.6 |

Data sourced from a study on lidocaine in CDCl₃ and may vary slightly for this compound due to salt formation and solvent effects. news-medical.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound and to study the intermolecular interactions within its crystal lattice. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of the molecule's bonds can be determined.

The FTIR spectrum of Lidocaine reveals key absorption bands that confirm its molecular structure. researchgate.net A prominent feature is the C=O stretching vibration of the amide group, typically observed in the region of 1650-1680 cm⁻¹. researchgate.netrsc.org The N-H stretching of the secondary amide appears around 3245 cm⁻¹, while C-H stretching vibrations from the aromatic ring and the diethylamino group are found in the 2850-3100 cm⁻¹ range. researchgate.netrsc.org Additionally, C-N stretching and C-H bending vibrations provide further structural confirmation. rsc.org

When Lidocaine forms a salt with maleic acid to create this compound, shifts in these characteristic peaks can be observed, indicating the formation of new intermolecular interactions, primarily hydrogen bonding between the protonated tertiary amine of Lidocaine and the carboxylate groups of maleate. These interactions are crucial for the stability and physicochemical properties of the salt. The analysis of these spectral shifts provides valuable information on the salt formation and the nature of the bonding within the crystalline structure.

Key FTIR Absorption Bands for Lidocaine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretch | ~3245 | rsc.org |

| Aromatic C-H | Stretch | 3000-3100 | researchgate.net |

| Aliphatic C-H | Stretch | 2850-3000 | rsc.org |

| Amide C=O | Stretch | 1650-1680 | researchgate.netrsc.org |

| Aromatic C=C | Stretch | ~1600 | libretexts.org |

| Amide N-H | Bend | ~1550 | researchgate.net |

| C-N | Stretch | ~1495 | rsc.org |

Mass Spectrometry (MS, UPLC-TOF-MS) for Molecular Weight and Degradant Identification

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight of this compound and the identification of its potential degradation products. When coupled with a high-resolution separation technique like Ultra-Performance Liquid Chromatography (UPLC), particularly with a Time-of-Flight (TOF) mass analyzer (UPLC-TOF-MS), it provides a powerful platform for comprehensive analysis.

In MS analysis, the this compound molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the accurate determination of the molecular weight of the parent compound. The molecular weight of Lidocaine is 234.34 g/mol . nist.gov High-resolution mass spectrometry, such as TOF-MS, can provide mass measurements with high accuracy, which aids in confirming the elemental composition of the molecule.

A significant application of UPLC-TOF-MS is in the identification of impurities and degradation products that may be present in the drug substance or formulated product. researchgate.net The UPLC system separates these components from the main active ingredient, and the TOF-MS provides their accurate mass data. japsonline.com By comparing the measured mass of a degradation product with the mass of the parent drug and considering potential chemical transformations (e.g., hydrolysis, oxidation), the structure of the degradant can be elucidated. This is crucial for ensuring the quality, stability, and safety of the pharmaceutical product. For instance, multi-dimensional liquid chromatography coupled with mass spectrometry has been used to identify impurities in Lidocaine and prilocaine cream. waters.com

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation and quantification of this compound in various sample matrices, including pharmaceutical preparations. tubitak.gov.tr CE offers several advantages over traditional chromatographic methods, such as high separation efficiency, short analysis times, and low consumption of reagents and samples. sci-hub.se

The separation in CE is based on the differential migration of charged species in an electrolyte solution, known as the background electrolyte (BGE), under the influence of an electric field. For the analysis of Lidocaine, a cationic compound, a BGE with an acidic pH is often employed. tubitak.gov.trsci-hub.se This ensures that Lidocaine is protonated and migrates towards the cathode. The choice of BGE composition, its pH, and the applied voltage are critical parameters that are optimized to achieve the best separation from other components in the sample matrix. tubitak.gov.trnih.gov

For quantification, a detector, typically a UV detector, is placed at the end of the capillary. tubitak.gov.tr The response of the detector is proportional to the concentration of the analyte. By using an internal standard and constructing a calibration curve, the concentration of Lidocaine in the sample can be accurately determined. The method has been validated for its linearity, precision, accuracy, and sensitivity, with reported limits of detection in the microgram per milliliter (µg/mL) range. tubitak.gov.tr

Optimized Conditions for Capillary Electrophoresis of Lidocaine

| Parameter | Condition | Reference |

| Capillary | Fused-silica, uncoated | tubitak.gov.trnih.gov |

| Background Electrolyte (BGE) | 20 mM Phosphate buffer (pH 3.0) | tubitak.gov.tr |

| Applied Voltage | +30 kV | tubitak.gov.tr |

| Detection | UV at 200 nm | tubitak.gov.tr |

| Migration Time | ~3.5 minutes | tubitak.gov.tr |

| Linearity Range | 7.5 - 60 µg/mL | tubitak.gov.tr |

| Limit of Detection (LOD) | 1.8 µg/mL | tubitak.gov.tr |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

While specific crystallographic data for this compound is not widely published, the application of SC-XRD has been successfully demonstrated for other organic salts of lidocaine, such as lidocaine oxalate, fumarate (B1241708), and malonate. nih.gov The structural determination of these related compounds underscores the utility of SC-XRD in confirming molecular identity, identifying polymorphic forms, and understanding intermolecular interactions, such as hydrogen bonding, which govern the stability and solubility of the crystalline material. nih.gov

For many organic molecules, obtaining a single crystal of sufficient size and quality for SC-XRD analysis can be a significant bottleneck. rsc.org However, advancements in crystallisation techniques, including the use of preformed porous crystalline matrices (the "crystalline sponge" method), offer promising strategies to overcome this challenge, enabling structural analysis of compounds that are otherwise difficult to crystallise. rsc.orgacs.orgnih.gov The unequivocal structural data obtained from SC-XRD is invaluable for pharmaceutical development, supporting intellectual property claims and ensuring the consistency of the solid-state form of the active pharmaceutical ingredient. crystalpharmatech.comxtalpi.com

Method Validation and Impurity Profiling

The comprehensive analysis of this compound necessitates the use of validated analytical methods that are proven to be reliable for their intended purpose. Method validation ensures the generation of accurate and consistent data, which is fundamental for quality control and regulatory compliance. A critical aspect of this process is the identification and control of impurities. While the following sections primarily discuss methods validated for Lidocaine Hydrochloride, the analytical principles and procedures are directly applicable to this compound due to the shared active moiety.

Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure that an analytical procedure is suitable for its intended use. africanjournalofbiomedicalresearch.cominnovareacademics.inresearchgate.netijrrjournal.com This involves rigorously testing several key parameters.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tandfonline.com For Lidocaine, High-Performance Liquid Chromatography (HPLC) methods have demonstrated excellent specificity, successfully separating the Lidocaine peak from its known impurities and degradation products generated during forced degradation studies. derpharmachemica.comresearchgate.netbau.edu.lb The use of a photodiode array (PDA) detector further aids in confirming peak purity. psu.edu

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. tandfonline.com Numerous HPLC methods developed for Lidocaine have shown excellent linearity.

Linearity of HPLC Methods for Lidocaine Determination

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 20–500 | 0.9961 | tandfonline.com |

| 75–225 | 1.000 | derpharmachemica.com |

| 1-6 | Not specified, but linear | innovareacademics.inresearchgate.net |

| 20-100 | 0.999 | ijrrjournal.com |

| 10-70 | Not specified, but linear | researchgate.net |

| 0.1-0.5 | 0.9987 | induspublishers.com |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a placebo or sample matrix and then analyzed. tandfonline.com

Accuracy of HPLC Methods for Lidocaine Determination

| Concentration Levels Tested (%) | Mean Percentage Recovery (%) | Reference |

|---|---|---|

| 80, 100, 120 | 99.10–100.65 | tandfonline.com |

| Not Specified | 95-105 | ijrrjournal.com |

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. tandfonline.com For Lidocaine analytical methods, %RSD values are consistently well within the acceptable limit of <2%. ijrrjournal.comtandfonline.compsu.eduinduspublishers.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, parameters such as the pH of the mobile phase, flow rate, column temperature, and mobile phase composition are intentionally varied. tandfonline.com Methods for Lidocaine have been shown to be robust, with no significant impact on the results when such minor changes are made. ijrrjournal.comtandfonline.com

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. africanjournalofbiomedicalresearch.comderpharmachemica.comnih.gov The development of a SIAM is crucial for assessing the stability of a drug substance or product over time and under various environmental conditions.

The cornerstone of developing a SIAM for this compound is subjecting the compound to forced degradation or stress testing. derpharmachemica.comresearchgate.net This involves exposing the drug to a range of harsh conditions, including:

Acid Hydrolysis (e.g., using hydrochloric acid) africanjournalofbiomedicalresearch.comderpharmachemica.com

Base Hydrolysis (e.g., using sodium hydroxide) africanjournalofbiomedicalresearch.comderpharmachemica.com

Oxidative Degradation (e.g., using hydrogen peroxide) africanjournalofbiomedicalresearch.comderpharmachemica.com

Thermal Degradation (e.g., exposure to dry heat) africanjournalofbiomedicalresearch.comderpharmachemica.com

Photolytic Degradation (e.g., exposure to UV light) derpharmachemica.com

The goal of stress testing is to generate potential degradation products. An effective stability-indicating method, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), must be able to resolve the peak of the intact Lidocaine from all the peaks of the degradation products. derpharmachemica.comresearchgate.netnih.gov Chromatographic parameters, such as the column type (e.g., C18), mobile phase composition and pH, and detector wavelength, are optimized to achieve sufficient separation. africanjournalofbiomedicalresearch.comderpharmachemica.com The use of a photodiode array (PDA) detector is highly advantageous as it can help to assess peak purity, ensuring that the analyte peak is not co-eluting with any degradants. psu.edu

Several studies have successfully developed and validated stability-indicating HPLC methods for Lidocaine in various formulations. These methods have proven effective in separating Lidocaine from its degradation products, thus being suitable for routine quality control and stability studies. africanjournalofbiomedicalresearch.comderpharmachemica.comresearchgate.netnih.gov

Profiling and Quantification of Related Substances and Potential Impurities

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Controlling these impurities is critical for ensuring the safety and efficacy of the final pharmaceutical product. For Lidocaine, several related substances and potential impurities have been identified, which can arise from the manufacturing process or degradation. bau.edu.lbhalocolumns.com

One of the most significant impurities is 2,6-dimethylaniline (also known as Lidocaine Related Compound A), which is a known starting material for the synthesis of Lidocaine and is reported as a potential degradation product. nih.govbau.edu.lbhalocolumns.com Other process-related impurities include compounds like N-(2,6-dimethylphenyl)chloroacetamide (Lidocaine Related Compound H). halocolumns.com

Analytical methods, particularly HPLC with diode array detection (DAD), have been developed for the simultaneous determination of Lidocaine and its potential impurities. bau.edu.lb These methods are designed to be highly selective, capable of separating the main compound from a complex mixture of related substances. bau.edu.lbpsu.edu The validation of these methods includes establishing the limit of detection (LOD) and limit of quantification (LOQ) for each impurity to ensure they can be controlled at appropriately low levels. innovareacademics.inijrrjournal.comrfppl.co.in

Commonly Reported Impurities of Lidocaine

| Impurity Name | Chemical Name | Type | Reference |

|---|---|---|---|

| Lidocaine Related Compound A | 2,6-dimethylaniline | Process/Degradation | nih.govbau.edu.lbhalocolumns.com |

| Lidocaine Related Compound H | N-(2,6-dimethylphenyl)chloroacetamide | Process | halocolumns.com |

| 2,6-dichloroaniline | 2,6-dichloroaniline | Potential Impurity | bau.edu.lb |

The use of certified reference standards for these impurities is essential for the accurate quantification and validation of the analytical methods. synzeal.com

Stability, Degradation Kinetics, and Pathway Elucidation of Lidocaine Maleate

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug compound to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating analytical methods and provides insight into the degradation pathways of the drug substance. derpharmachemica.com

Hydrolysis, the cleavage of chemical bonds by reaction with water, is a primary degradation pathway for drugs with labile functional groups like amides, esters, and lactams. For lidocaine (B1675312), the amide linkage is susceptible to hydrolysis under acidic and basic conditions.

Acidic Hydrolysis: In the presence of strong acids and heat, lidocaine undergoes hydrolysis of the amide bond. Studies on lidocaine hydrochloride have shown significant degradation when subjected to acidic conditions. For instance, refluxing in 5.0 N HCl at 100°C for 24 hours resulted in approximately 22.9% degradation. d-nb.info Another study observed degradation when exposing a sample to 1 N HCl for two days at 25°C. oup.com The primary degradation product formed through this pathway is 2,6-dimethylaniline (B139824) and diethylaminoacetic acid. oup.comsigmaaldrich.com

Alkaline Hydrolysis: Lidocaine is also susceptible to degradation under alkaline conditions. Exposure to 0.1 M NaOH has been shown to cause instability. researchgate.netresearchgate.net One study using 1 N NaOH at 25°C for 5 hours demonstrated base-catalyzed degradation. oup.com The degradation rate in alkaline conditions is often faster than in acidic or neutral pH.

Neutral Hydrolysis: Under neutral pH conditions, the hydrolysis of the amide bond in lidocaine is generally slow at ambient temperatures. However, the rate can be accelerated by heat. The pH of maximum stability for lidocaine in aqueous solution at room temperature has been found to be in the range of 3 to 6. conicet.gov.ar

| Stress Condition | Reagent/Parameters | Duration | Observed Degradation (%) | Reference |

| Acidic Hydrolysis | 5.0 N HCl, 100°C | 24 hours | 22.9% (as HCl salt) | d-nb.info |

| 1 N HCl, 25°C | 2 days | Degradation observed (as HCl salt) | oup.com | |

| Alkaline Hydrolysis | 1 N NaOH, 25°C | 5 hours | Degradation observed (as HCl salt) | oup.com |

| 0.1 M NaOH | Not specified | Instability observed (as HCl salt) | researchgate.netresearchgate.net |

This table presents data primarily from studies on lidocaine hydrochloride, as specific kinetic data for lidocaine maleate (B1232345) is limited. The maleate salt is expected to show reduced spontaneous hydrolysis.

Oxidative degradation can occur when a drug is exposed to oxidizing agents. For lidocaine, the tertiary amine group is susceptible to oxidation.

Studies using hydrogen peroxide (H₂O₂) have confirmed the susceptibility of lidocaine to oxidative stress. derpharmachemica.com One investigation found that lidocaine hydrochloride experienced 7.25% degradation when treated with 3% H₂O₂ for 24 hours at room temperature. researchgate.net A more detailed study using a factorial design identified hydrogen peroxide concentration, temperature, and time as significant factors affecting oxidation. derpharmachemica.com The optimal conditions for achieving controlled degradation were found to be 10% H₂O₂ for 24 hours at 40°C. derpharmachemica.comd-nb.info NMR spectroscopy studies on lidocaine hydrochloride have suggested the formation of an N-oxide at the tertiary amine as a result of oxidation with H₂O₂. nih.govnih.gov

| Stress Condition | Reagent/Parameters | Duration | Observed Degradation (%) | Reference |

| Oxidative Degradation | 3% H₂O₂, Room Temp | 24 hours | 7.25% (as HCl salt) | researchgate.net |

| 2% H₂O₂, 25°C | 5 hours | Degradation observed (as HCl salt) | oup.com | |

| 10% H₂O₂, 40°C | 24 hours | Optimized for degradation (as HCl salt) | derpharmachemica.comd-nb.info |

This table presents data primarily from studies on lidocaine hydrochloride. The specific influence of the maleate counter-ion on oxidative degradation kinetics is not extensively documented.

Photodegradation involves the degradation of a molecule upon exposure to light. According to ICH guidelines, photostability testing is a crucial part of stress testing.

Lidocaine has generally been found to be relatively stable under photolytic stress when exposed to UV and visible light. derpharmachemica.comresearchgate.net Studies on lidocaine hydrochloride showed no significant degradation when the solid drug was exposed to light in a photostability chamber. derpharmachemica.comresearchgate.net Another study involving UV irradiation at 254 nm for 6 hours also reported stability. tandfonline.com However, prolonged exposure under specific conditions, such as in solution, could potentially lead to degradation.

Thermal degradation studies are performed to assess the stability of a drug at elevated temperatures. As mentioned, lidocaine maleate is reported to have 18% greater thermal stability than lidocaine hydrochloride.

Studies on lidocaine hydrochloride have shown it to be quite stable thermally. No significant degradation was observed when the solid drug was exposed to dry heat at 50°C for seven days. derpharmachemica.com Another study showed stability after heating at 90°C for 7 hours. tandfonline.com However, some degradation of lidocaine hydrochloride was noted at 120°C. researchgate.net

| Stress Condition | Parameters | Duration | Observation | Reference |

| Thermal Degradation | 50°C (Dry Heat) | 7 days | Thermally stable (as HCl salt) | derpharmachemica.com |

| 80°C | 5 hours | Degradation observed (as HCl salt) | oup.com | |

| 90°C | 7 hours | Stable (as HCl salt) | tandfonline.com | |

| 120°C | Not specified | Poor stability observed (as HCl salt) | researchgate.net |

This table presents data primarily from studies on lidocaine hydrochloride. This compound is expected to exhibit enhanced thermal stability compared to the hydrochloride salt.

Humidity can affect the physical and chemical stability of solid dosage forms by facilitating hydrolytic reactions or causing physical changes like deliquescence or changes in crystal structure. scribd.com this compound has been noted for its reduced hygroscopicity compared to the hydrochloride salt, which is a favorable attribute for solid formulations.

In a forced degradation study that included a humidity stress test, a product containing lidocaine hydrochloride was exposed to 75% relative humidity (RH) at 40°C for 30 days, and degradation was observed. oup.com High humidity can increase the moisture content in a drug product, which can accelerate the degradation rate. scribd.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are critical for ensuring the safety of a pharmaceutical product. The primary degradation pathway for lidocaine is the hydrolysis of the amide bond.

The major degradation product resulting from hydrolysis is 2,6-dimethylaniline (also known as 2,6-xylidine). oup.comsigmaaldrich.com This compound is also a known process impurity and starting material for the synthesis of lidocaine. sigmaaldrich.com

Under oxidative stress, the formation of Lidocaine N-oxide has been identified through NMR spectroscopy. nih.govnih.gov This occurs at the tertiary nitrogen of the diethylamino group.

Modern analytical techniques are employed to separate, identify, and quantify these degradation products. Stability-indicating HPLC methods are developed and validated to resolve the parent drug peak from all potential degradation products. oup.comoup.comresearchgate.net The characterization of these impurities often involves sophisticated techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. conicet.gov.arresearchgate.net

Chromatographic-Mass Spectrometric Identification (e.g., UPLC-TOF-MS)

Forced degradation studies of lidocaine often employ techniques like Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) to separate and identify degradation products. In a study on a related compound, lidocaine hydrochloride, stress conditions including acid and alkaline hydrolysis, oxidation, and heat were applied. The subsequent UPLC-MS analysis identified a primary degradation product, 2,6-dimethylaniline. This was confirmed by comparing its retention time and mass spectrum with that of a reference standard. The mass-to-charge ratio (m/z) of the degradant was observed at 122.10, corresponding to the protonated molecule [M+H]+ of 2,6-dimethylaniline.

A summary of the chromatographic conditions and mass spectrometric parameters for the identification of 2,6-dimethylaniline is presented below:

Table 1: UPLC-TOF-MS Parameters for Degradant Identification

| Parameter | Value |

|---|---|

| Chromatographic System | Acquity UPLC System |

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Waters SYNAPT G2 HDMS with ESI |

| Ionization Mode | Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range (m/z) | 50 - 1200 |

NMR Spectroscopy for Degradant Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of degradation products. While specific studies focusing solely on this compound degradants via NMR are not prevalent in the provided search results, the technique is widely applied in analogous research. For instance, in the characterization of salts of lidocaine with dicarboxylic acids, 1H and 13C NMR are used to confirm the structures and interactions within the salt forms. researchgate.net Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can be instrumental in piecing together the molecular structure of unknown degradants by revealing correlations between protons and carbons. For example, the presence of signals corresponding to the aromatic protons and methyl groups of a 2,6-dimethylaniline moiety would be a key indicator of hydrolytic degradation.

Proposed Degradation Pathways and Mechanisms

The primary degradation pathway for lidocaine, and by extension this compound, is hydrolysis of the amide bond. This reaction is susceptible to catalysis by both acid and base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond, yielding 2,6-dimethylaniline and N,N-diethyl-2-hydroxyacetamide.

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide group. This results in the formation of a tetrahedral intermediate which then collapses, breaking the amide bond to form 2,6-dimethylaniline and the sodium salt of N,N-diethylaminoacetic acid.

Another potential degradation pathway is oxidation, particularly if the formulation is exposed to oxidizing agents or light. The tertiary amine group in the lidocaine molecule could be susceptible to N-oxidation, forming the corresponding N-oxide.

Kinetic Modeling of Degradation Processes

The degradation of lidocaine generally follows pseudo-first-order kinetics under specific pH and temperature conditions. This means that the rate of degradation is proportional to the concentration of lidocaine. The rate constant (k) for the degradation can be determined by plotting the natural logarithm of the lidocaine concentration versus time, which should yield a straight line with a slope equal to -k.

The Arrhenius equation can be used to model the effect of temperature on the degradation rate:

k = A * e^(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures, the activation energy for the degradation process can be calculated, allowing for the prediction of the shelf-life of a this compound formulation at various storage temperatures.

Computational and Theoretical Chemistry Applications for Lidocaine Maleate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For lidocaine (B1675312) maleate (B1232345), MD simulations have been instrumental in understanding its behavior in complex biological environments and solutions.

MD simulations have been employed to study the interaction of both the charged (protonated) and uncharged (neutral) forms of lidocaine with lipid bilayers, which serve as a model for cell membranes. These studies are crucial for understanding how the local anesthetic penetrates nerve membranes to exert its action.

Research has shown that both forms of lidocaine can penetrate the lipid bilayer, but they localize in different regions and affect membrane properties differently. researchgate.netnih.gov The uncharged form, being more lipophilic, can more easily penetrate into the hydrophobic core of the membrane. researchgate.net In contrast, the charged form tends to reside in the more polar headgroup region of the lipids. nih.gov

Simulations have revealed that both charged and uncharged lidocaine significantly alter the electrostatic properties of the membrane. nih.govsu.se A key finding is that both forms cause a comparable increase in the electrostatic potential in the middle of the membrane, a phenomenon that may be sufficient to affect the function of voltage-gated ion channels. researchgate.netnih.govnih.govsu.se For instance, at a concentration of 9 mol%, lidocaine can increase this potential by approximately 90 mV, and at 28 mol%, by 220 mV. researchgate.netnih.govnih.govsu.se The increase caused by the charged form is expected due to its positive charge, but remarkably, the uncharged form induces a similar effect. su.se Coarse-grained MD simulations have also been used to explore how chemical penetration enhancers, like ethanol (B145695) and linoleic acid, can synergistically facilitate lidocaine's passage across the membrane by altering membrane fluidity and the energetic barriers to penetration. mdpi.com

| Property | Charged Lidocaine | Uncharged Lidocaine | Reference |

|---|---|---|---|

| Location | Acts at the lipid headgroups | Penetrates into the hydrophobic membrane core | researchgate.netnih.gov |

| Electrostatic Potential | Increases potential in the headgroup region and middle of the membrane | Increases potential in the middle of the membrane | researchgate.netnih.govsu.se |

| Potential Increase (9 mol%) | ~90 mV in the membrane center | ~90 mV in the membrane center | researchgate.netnih.govsu.se |

| Potential Increase (28 mol%) | ~220 mV in the membrane center | ~220 mV in the membrane center | researchgate.netnih.govsu.se |

The way a drug molecule interacts with the surrounding solvent molecules—its solvation—is critical for its solubility and bioavailability. MD simulations, often combined with Density Functional Theory (DFT), have been used to analyze the solvation of lidocaine in various solvents, including water and deep eutectic solvents (DES). rsc.orgnih.gov

The formation of salts, such as lidocaine maleate, is a common strategy to improve the properties of a drug. MD simulations combined with DFT calculations have been used to investigate the initial stages of association for maleate salts of drug-like compounds in aqueous solutions. mdpi.com

These simulations reveal that the maleic acid monoanion plays a crucial role in the association process. mdpi.com Instead of the drug molecules self-associating, they preferentially interact with the maleate counterion to form heterodimers and trimers. mdpi.com A particularly stable structure is a trimer where a central maleic acid monoanion bridges two protonated drug molecules. This trimer is stabilized by the formation of three strong intermolecular hydrogen bonds from the carboxylate group (CO₂⁻) of the maleate ion. mdpi.com The total energy of these hydrogen bonds can exceed 70 kJ/mol, indicating a very stable complex. mdpi.com This finding highlights the maleate ion's key role in preventing the agglomeration of the active pharmaceutical ingredient (API) in solution. mdpi.com

| Process | Key Interacting Species | Stabilizing Interaction | Significance | Reference |

|---|---|---|---|---|

| Heterodimer Formation | Protonated API + Maleic Acid Monoanion | Hydrogen Bonding | More preferable than API-API dimer formation. | mdpi.com |

| Trimer Formation | [Protonated API]–[Maleic Acid Monoanion]–[Protonated API] | Three intermolecular H-bonds from the maleate CO₂⁻ group | A highly stable assembly with H-bond energy > 70 kJ/mol. | mdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

DFT calculations are used to determine the most stable three-dimensional shapes (conformers) of a molecule and to understand its electronic properties. For lidocaine, DFT can analyze its conformational behavior. researchgate.net The molecule possesses several rotatable bonds, leading to various possible conformers whose relative energies can be calculated. researchgate.net

The electronic structure of the maleate component has also been studied using computational methods. rsc.org A joint experimental and computational study using X-ray spectroscopy and DFT revealed differences in the electronic structure between maleate and similar dianions like fumarate (B1241708) and succinate. rsc.org These differences in electronic structure can influence the strength of bonding between the maleate ion and other molecules. rsc.org DFT calculations on entire protein-ligand systems, though computationally intensive, can also provide more accurate relative binding free energies compared to standard molecular mechanics methods. southampton.ac.uk

DFT is a powerful tool for analyzing the non-covalent interactions that govern how molecules recognize and bind to each other. These forces include hydrogen bonds and van der Waals interactions. rsc.orgmsu.edu

In the context of this compound, DFT calculations help to quantify the strength and nature of the interactions between the protonated lidocaine cation and the maleate anion. Hydrogen bonds are particularly important. libretexts.org The protonated tertiary amine on the lidocaine molecule can act as a hydrogen bond donor, while the carboxylate groups of the maleate anion are strong hydrogen bond acceptors. mdpi.comnih.gov Studies on lidocaine salts with dicarboxylic acids have used spectroscopic techniques, supported by DFT, to confirm the presence of strong hydrogen bonds between the drug and the counterion. researchgate.net DFT analysis of lidocaine's solvation in different media also highlights the crucial role of both hydrogen bonding and van der Waals forces in the dissolution process. rsc.orgnih.gov These forces are electrostatic in nature and are fundamental to the structure and properties of molecular solids and solutions. msu.edulibretexts.org

| Interaction Type | Donor/Origin | Acceptor/Origin | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Protonated tertiary amine (Lidocaine) | Carboxylate oxygen (Maleate) | Key interaction for salt formation and stability in the solid state and solution. | mdpi.comnih.govresearchgate.net |

| Hydrogen Bond | Amide N-H (Lidocaine) | Carbonyl/Carboxylate Oxygen (Counterion/Solvent) | Contributes to the supramolecular structure and solvation. | nih.govresearchgate.net |

| Van der Waals Forces | Lidocaine molecule | Solvent/Lipid molecules | Contribute to overall solvation energy and partitioning into membranes. | rsc.orgnih.govmsu.edu |

| Ion-Dipole Interactions | Lidocaine cation/Maleate anion | Polar solvent molecules (e.g., water) | Essential for dissolution in polar solvents. | msu.edu |

Quantum Chemical Studies of Intermolecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature and strength of intermolecular interactions that govern the structure and properties of multicomponent systems like this compound. acs.orgmdpi.com In the solid state, this compound consists of the protonated lidocainium cation and the maleate anion. The interactions between these ions, as well as with any solvent molecules, are critical for crystal packing, stability, and solubility.

Studies on molecular salts of lidocaine with various dicarboxylic acids (a family to which maleic acid belongs) reveal the primary role of hydrogen bonding. researchgate.netunito.it The protonated tertiary amine of the lidocainium cation acts as a strong hydrogen bond donor, readily interacting with the carboxylate groups of the maleate anion. The amide group of lidocaine also participates in these networks, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. researchgate.net

DFT and molecular dynamics (MD) simulations have been employed to study the solvation of lidocaine, providing insights into solute-solvent interactions. researchgate.netrsc.org These studies analyze forces such as van der Waals interactions and hydrogen bonds, which are crucial for understanding solubility. researchgate.netrsc.org For instance, research on lidocaine in deep eutectic solvents showed that strong solute-solvent intermolecular interactions are responsible for its effective solvation. rsc.org Similarly, simulations of lidocaine in imidazolium-based ionic liquids highlighted that favorable solvation results from hydrogen bonding between the lidocaine amine hydrogen and the anion, coupled with electrostatic interactions between the lidocaine amide oxygen and the cation. aip.org

Beyond simple hydrogen bonds, non-covalent interaction (NCI) analysis, a method based on electron density, can reveal more subtle interactions, including weak van der Waals forces and π-π stacking. nih.govrsc.org The aromatic ring of lidocaine can engage in π-π stacking, an interaction that has been shown to influence the self-assembly of lidocaine salts into nanostructures. rsc.org Quantum chemical calculations support experimental findings from techniques like X-ray diffraction and solid-state NMR, providing a more complete picture of the supramolecular structure. researchgate.netnih.gov

Table 1: Key Intermolecular Interactions in Lidocaine Salts Investigated by Computational Methods

| Interacting Groups (Lidocaine <> Anion/Solvent) | Type of Interaction | Computational Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Protonated Amine (Lidocaine) <> Carboxylate (Anion) | Hydrogen Bond (N⁺-H···O⁻) | DFT, Solid-State NMR | Primary interaction responsible for salt formation and crystal packing. | researchgate.net, unito.it |

| Amide N-H (Lidocaine) <> Carbonyl O (Anion) | Hydrogen Bond (N-H···O=C) | HETCOR, DFT | Confirms the role of the amide group in the hydrogen-bonding network. | researchgate.net |

| Aromatic Ring (Lidocaine) <> Aromatic Ring (Lidocaine) | π-π Stacking | Experimental, Supported by Theory | Influences self-assembly into nano-aggregates. | rsc.org |

| Amine H (Lidocaine) <> Anion O | Hydrogen Bond | Molecular Dynamics | Favorable hydrogen bonding contributes to high solubility in ionic liquids. | aip.org |

| Amide O (Lidocaine) <> Cation (Solvent) | Electrostatic Interaction | Molecular Dynamics | Contributes to favorable solvation in specific ionic liquid systems. | aip.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. researchgate.netmdpi.com In the context of lidocaine and other local anesthetics, QSAR models provide non-clinical mechanistic insights by identifying the key molecular features that govern their function. farmaciajournal.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to create a mathematical equation that relates these descriptors to a measured biological or physicochemical endpoint. researchgate.net

The general structure of local anesthetics like lidocaine consists of a lipophilic aromatic ring, an intermediate chain (amide or ester), and a hydrophilic amine group. QSAR studies help to quantify how variations in these three parts affect activity. kg.ac.rs The process involves several steps:

Data Set Selection: A group of compounds with known activities (e.g., nerve blocking concentration, duration of action) is chosen. farmaciajournal.com

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be classified as constitutional (0D), topological (2D), geometric (3D), or quantum-chemical. kg.ac.rsnih.gov Quantum-chemical descriptors, derived from methods like DFT, include properties such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic characteristics of the molecule. nih.govdovepress.com

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is created that best predicts the activity based on a subset of the most relevant descriptors. kg.ac.rsnih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. kg.ac.rs

For local anesthetics, QSAR studies have provided insights into the factors governing their action. For example, models have shown that properties like polarizability, polarity, and the capacity for hydrogen bonding have a significant positive effect on anesthetic activity. tandfonline.comresearchgate.net Descriptors related to lipophilicity (like LogP) are crucial for membrane partitioning, while electronic descriptors (like atomic charges and dipole moment) are important for the interaction with the target receptor, the voltage-gated sodium channel. dovepress.com By analyzing the descriptors included in a successful QSAR model, researchers can infer which molecular properties are mechanistically important for the desired effect.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Local Anesthetics

| Descriptor Class | Example Descriptor | Mechanistic Relevance | Reference(s) |

|---|---|---|---|

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Describes hydrophobicity, influencing membrane permeability. | dovepress.com |

| Electronic | Dipole Moment (μ) | Represents molecular polarity, important for molecule-receptor interactions. | dovepress.com |

| Electronic | Net Atomic Charges (e.g., qC1) | Describes the electrostatic potential, crucial for binding to the receptor site. | dovepress.com |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer. | nih.gov |

| Topological | Wiener Index (W) | Encodes information about molecular branching and size. | farmaciajournal.com, nih.gov |

| Constitutional | Number of H-bond acceptors | Quantifies the potential for hydrogen bonding with the receptor. | tandfonline.com, nih.gov |

Advanced Pharmaceutical Formulation Science and Drug Delivery Research of Lidocaine Maleate Systems

Nanoparticulate Drug Delivery Systems

The development of advanced drug delivery systems for lidocaine (B1675312) aims to enhance its therapeutic efficacy by controlling its release and improving its localization at the site of action. Nanoparticulate systems, in particular, have been extensively investigated to achieve these goals.

Nanosuspension Formulations and Development

Nanosuspensions are colloidal dispersions of sub-micron drug particles that are stabilized by surfactants and polymers. This technology has been applied to lidocaine to improve its dermal delivery. One approach involves the use of a wet media milling technique to produce lidocaine nanosuspensions. pharmaexcipients.comacs.org In this method, a design of experiments (DoE) can be utilized to optimize process parameters. pharmaexcipients.com

For instance, studies have explored the use of different stabilizers, such as poloxamer (POL) and polyvinyl alcohol (PVA), to create stable nanosuspensions of lidocaine. pharmaexcipients.comacs.org The physical characteristics of these nanosuspensions are critical for their performance. Research has shown that POL/LID nanosuspensions can achieve a particle size of 171.7 ± 3.52 nm with a polydispersity index (PDI) of 0.251 ± 0.036 and a zeta potential (ZP) of -32.2 ± 0.907 mV. pharmaexcipients.com In comparison, PVA/LID nanosuspensions have exhibited a particle size of 262.1 ± 29.42 nm, a PDI of 0.453 ± 0.071, and a ZP of -20.2 ± 3.50 mV. pharmaexcipients.com

The use of the base form of lidocaine is preferred in these formulations as it penetrates the skin more readily and accumulates in the stratum corneum, which can prolong its local anesthetic effect. pharmaexcipients.comacs.org Characterization studies of these nanosuspensions often involve differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). pharmaexcipients.com In vitro release and ex vivo permeation studies using rat skin have demonstrated that lidocaine nanosuspensions can lead to significantly higher skin accumulation compared to coarse suspensions. pharmaexcipients.com Specifically, POL/LID and PVA/LID nanosuspension formulations resulted in approximately 1.81 and 1.79 times more accumulation in the skin, respectively. pharmaexcipients.com

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| POL/LID Nanosuspension | 171.7 ± 3.52 | 0.251 ± 0.036 | -32.2 ± 0.907 |

| PVA/LID Nanosuspension | 262.1 ± 29.42 | 0.453 ± 0.071 | -20.2 ± 3.50 |

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC)

Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) are at the forefront of lipid-based nanoparticle research for dermal drug delivery. SLNs are composed of solid lipids, while NLCs are a second-generation system that incorporates both solid and liquid lipids, creating a less ordered lipid matrix. scispace.commdpi.com This imperfect crystal structure in NLCs can offer more space for drug loading. mdpi.com

The primary goal of formulating lidocaine into SLNs and NLCs is to enhance its dermal delivery and prolong its anesthetic effect. scispace.comnih.gov These lipid nanoparticles are typically characterized by their particle size, PDI, and entrapment efficiency. scispace.comnih.gov For example, lidocaine-loaded SLNs have been formulated with a particle size of 78.1 nm and a PDI of 0.556, while NLCs have shown a particle size of 72.8 nm and a PDI of 0.463. scispace.comnih.govresearchgate.net The entrapment efficiency for lidocaine in both SLNs and NLCs has been reported to be high, at 97% and 95.9%, respectively. scispace.comnih.govresearchgate.net

Transmission electron microscopy (TEM) studies have revealed the nearly spherical shape of these nanoparticles. scispace.comnih.gov Furthermore, DSC and XRD analyses of lidocaine-loaded SLNs suggest that the drug is in an amorphous state within the carrier system. scispace.comnih.gov Stability studies have shown that SLN formulations can be stable for at least 6 months at 40°C and 75% relative humidity. nih.govresearchgate.net

When incorporated into hydrogels for topical application, these lipid nanosystems have demonstrated the ability to sustain the release of lidocaine when compared to conventional formulations. scispace.comnih.gov

| Parameter | LID SLN | LID NLC |

|---|---|---|

| Particle Size (nm) | 78.1 | 72.8 |

| Polydispersity Index | 0.556 | 0.463 |

| Entrapment Efficiency (%) | 97 | 95.9 |

Metal-Organic Framework (e.g., ZIF-8) Based Nanoparticles

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Zeolitic imidazolate framework-8 (ZIF-8), a type of MOF, has been investigated as a carrier for lidocaine delivery. researchgate.net ZIF-8 is known for its stability in aqueous environments and its tendency to decompose under acidic conditions, making it a suitable candidate for pH-responsive drug delivery systems. nih.gov

The synthesis of ZIF-8 can be achieved through a one-pot method, which is convenient for drug loading. mdpi.com A tailored loading procedure has been developed to incorporate lidocaine into the pores of ZIF-8. researchgate.net The successful loading of lidocaine can be confirmed using techniques such as UV-Vis spectroscopy and thermogravimetric analysis (TGA). researchgate.net The presence of lidocaine within the MOF pores has been further verified by SEM and attenuated total reflectance-mid infrared spectroscopy. researchgate.net

The pH-responsive nature of ZIF-8 allows for the controlled release of lidocaine. researchgate.net At physiological pH, the framework remains stable, while in a weakly acidic environment, which is characteristic of certain pathological tissues, ZIF-8 can degrade and release its drug payload. researchgate.netmdpi.com This targeted release mechanism is a significant advantage of using ZIF-8 as a drug delivery vehicle. researchgate.net

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles have been extensively studied as carriers for controlled drug release, offering advantages such as improved bioavailability and reduced toxicity. mdpi.com For lidocaine delivery, nanocapsules made from polymers like poly(epsilon-caprolactone) have been developed. mdpi.comresearchgate.net These nanocapsules consist of a core that can be lipophilic or hydrophilic, surrounded by a polymeric matrix. mdpi.comresearchgate.net

The encapsulation efficiency of lidocaine in these polymeric systems can be quite high. mdpi.com For instance, a study on lidocaine loaded in poly(epsilon-caprolactone) nanospheres reported an encapsulation efficiency of 93%. mdpi.comresearchgate.net However, a very high encapsulation efficiency might lead to a delayed onset of action. mdpi.comresearchgate.net Therefore, some research has focused on strategically reducing the encapsulation efficiency to achieve a faster onset of analgesia while still benefiting from the sustained release properties of the nanoparticles. mdpi.com

The physicochemical stability of these formulations is a key consideration. The pH of the nanoparticle suspension can be monitored over time to assess stability, as a decrease in pH could indicate hydrolysis of the polymer. mdpi.com Encapsulating lidocaine in polymeric nanoparticles has been shown to significantly increase its permeability coefficient and steady-state flux across mucosal epithelium. researchgate.net

Hydrogel and Polymeric Film Delivery Systems

Hydrogels and polymeric films represent another important class of delivery systems for lidocaine, particularly for achieving sustained local anesthesia.

Injectable Hydrogels for Sustained Release

Injectable hydrogels are polymeric networks that can be injected as a liquid and then transition into a gel at the site of injection, forming a depot for sustained drug release. apits.orgresearchgate.netnih.gov This approach is particularly beneficial for postoperative pain management, where a prolonged local anesthetic effect is desired. apits.orgmdpi.com